Ethanesulfonimidamide
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Overview
Description
Ethanesulfonimidamide is an organosulfur compound with the molecular formula C₂H₈N₂OS. It is a member of the sulfonimidamide family, which are sulfur (VI) species bearing a tetrahedral sulfur center. These compounds are known for their diverse applications in medicinal chemistry, polymer synthesis, and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonimidamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines under mild conditions. Another method includes the stereospecific sulfur-fluorine exchange reaction, which allows for the preparation of highly enantioenriched sulfonimidamides .
Industrial Production Methods: Industrial production of this compound typically involves the use of bench-stable N-Boc-sulfinamide salts as building blocks. These salts undergo coupling reactions with primary and secondary amines to yield the desired sulfonimidamide with high enantiospecificity .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming sulfonamides as major products.
Reduction: Reduction reactions can convert this compound into sulfonamides or other sulfur-containing compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfoximines, and other sulfur-containing derivatives .
Scientific Research Applications
Ethanesulfonimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanesulfonimidamide involves its interaction with specific molecular targets. The compound can act as a chiral template in asymmetric synthesis, allowing for the formation of enantioenriched products. Its sulfur (VI) center can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Sulfoximines: These compounds are similar to sulfonimidamides but contain an oxygen atom instead of a nitrogen atom.
Sulfonamides: These compounds have a similar structure but lack the nitrogen atom in the sulfonimidamide group.
Sulfinimides: These compounds contain a sulfur-nitrogen double bond and are used in various synthetic applications.
Uniqueness: Ethanesulfonimidamide is unique due to its tetrahedral sulfur center and the ability to form stable enantioenriched products.
Properties
IUPAC Name |
(aminosulfonimidoyl)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2OS/c1-2-6(3,4)5/h2H2,1H3,(H3,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGCZZHJDCDONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2001245-38-9 |
Source
|
Record name | ethanesulfonoimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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